1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
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Overview
Description
1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a spiro compound featuring a unique structure with both oxygen and nitrogen atoms incorporated into its ring system. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of appropriate diols and amines under acidic or basic conditions to form the spiro[5.5]undecane core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired biological or chemical outcomes . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: These compounds share the dioxane ring system but differ in their overall structure and properties.
1,3-Dithiane derivatives: Similar in structure but contain sulfur atoms instead of oxygen, leading to different chemical behaviors.
1,3-Oxathiane derivatives: These compounds have both oxygen and sulfur in their ring systems, offering unique reactivity compared to purely oxygen or nitrogen-containing spiro compounds.
Uniqueness
1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is unique due to its specific combination of oxygen and nitrogen atoms in the spiro ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-5-8-15-11(9-12)3-6-14-7-4-11/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYAHVRBYOLPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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